molecular formula C10H15N3O2 B6078946 5,6-dimethyl-2-(4-morpholinyl)-4(1H)-pyrimidinone

5,6-dimethyl-2-(4-morpholinyl)-4(1H)-pyrimidinone

Cat. No. B6078946
M. Wt: 209.24 g/mol
InChI Key: DUTJHIKWYPKTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-2-(4-morpholinyl)-4(1H)-pyrimidinone, also known as U0126, is a highly selective inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK). It is widely used in scientific research as a tool to study the MAPK signaling pathway and its role in various physiological and pathological processes.

Mechanism of Action

5,6-dimethyl-2-(4-morpholinyl)-4(1H)-pyrimidinone acts by specifically inhibiting the phosphorylation of MEK, which is an upstream activator of ERK. This prevents the activation of the MAPK pathway and downstream signaling events.
Biochemical and Physiological Effects:
5,6-dimethyl-2-(4-morpholinyl)-4(1H)-pyrimidinone has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit cell proliferation, induce apoptosis, and prevent the activation of the MAPK pathway in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5,6-dimethyl-2-(4-morpholinyl)-4(1H)-pyrimidinone in lab experiments is its high selectivity for MEK. This allows for specific inhibition of the MAPK pathway without affecting other signaling pathways. However, one limitation is that it may not be effective in all cell types and may have off-target effects in certain experimental conditions.

Future Directions

There are many potential future directions for research involving 5,6-dimethyl-2-(4-morpholinyl)-4(1H)-pyrimidinone. One area of interest is the role of the MAPK pathway in cancer development and progression. 5,6-dimethyl-2-(4-morpholinyl)-4(1H)-pyrimidinone may be a useful tool for studying the effects of MAPK inhibition on cancer cells. Additionally, further research is needed to explore the potential therapeutic applications of 5,6-dimethyl-2-(4-morpholinyl)-4(1H)-pyrimidinone and other MAPK inhibitors in various diseases and conditions.

Synthesis Methods

5,6-dimethyl-2-(4-morpholinyl)-4(1H)-pyrimidinone can be synthesized using a multi-step process involving the reaction of 2,4-dimethylpyrimidine with morpholine, followed by alkylation and oxidation steps. The final product is obtained after purification using column chromatography.

Scientific Research Applications

5,6-dimethyl-2-(4-morpholinyl)-4(1H)-pyrimidinone is widely used in scientific research to study the MAPK signaling pathway and its role in various physiological and pathological processes. It has been shown to inhibit the activation of extracellular signal-regulated kinase (ERK) and prevent the downstream effects of the MAPK pathway.

properties

IUPAC Name

4,5-dimethyl-2-morpholin-4-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7-8(2)11-10(12-9(7)14)13-3-5-15-6-4-13/h3-6H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTJHIKWYPKTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809254
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5,6-dimethyl-2-(morpholin-4-yl)pyrimidin-4(1H)-one

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